4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a phenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a 2-methoxyphenyl group at the 5-position. Its molecular formula is C₁₉H₁₇N₃O₃, with a molecular weight of 335.36 g/mol.
Properties
IUPAC Name |
4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-10-6-5-9-15(16)19-20-18(21-25-19)13-11-17(23)22(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGILOUKYMQOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C16H17N3O3
- Molecular Weight : 299.33 g/mol
- CAS Number : 1787896-62-1
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, a series of synthesized oxadiazole derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The activity was quantified using IC50 values, with some compounds showing values as low as 0.63 µM, indicating potent antibacterial effects.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. One study highlighted the selective cytotoxic effects of related compounds on melanoma cells, suggesting that modifications in the oxadiazole structure could enhance efficacy against cancer cells while minimizing toxicity to normal cells . The mechanism often involves the induction of cell cycle arrest and apoptosis in cancerous cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various pathological processes. For example, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, other derivatives have been reported to inhibit urease effectively, which is relevant for treating infections caused by Helicobacter pylori.
Study 1: Antibacterial Screening
A study synthesized a range of oxadiazole derivatives and assessed their antibacterial activity against multiple strains. The most active compounds were identified with IC50 values significantly lower than standard drugs .
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Escherichia coli | 6.28 |
Study 2: Anticancer Potential
In another investigation focusing on melanoma therapy, a derivative similar to our compound was tested for cytotoxicity against human melanoma cells (VMM917). The results indicated a selective cytotoxic effect with a notable reduction in melanin production, suggesting a potential role in melanoma treatment .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Therapeutic Potential
- Neuropathic Pain : Substituted oxadiazole-benzoic acid compounds (e.g., benzofuran-2-yl derivatives) are patented for neuropathic pain therapy, indicating that the target compound’s oxadiazole core may have analogous applications .
- Kinase Inhibition : The pyridyl analog’s role as an Akt inhibitor highlights the scaffold’s versatility in targeting signaling pathways implicated in cancer or inflammation .
Q & A
Q. Biological assays :
- In vitro : MTT assay for cytotoxicity (e.g., IC₅₀ values against cancer cell lines like MCF-7 or HeLa) .
- Target engagement : Fluorescence polarization assays to assess binding affinity to kinases or GPCRs.
Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
- Methodological Answer :
- Dose-response profiling : Test the compound across a broad concentration range (1 nM–100 µM) in multiple assay systems.
- Mechanistic studies :
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Inflammatory cytokines : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Model comparison : Validate findings in primary cells vs. immortalized lines to rule out cell-specific effects .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
Molecular docking : Screen against targets like COX-2 (anti-inflammatory) or Bcl-2 (anticancer) using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol .
MD simulations : Simulate ligand-receptor complexes (GROMACS) to assess stability (RMSD < 2 Å over 100 ns).
QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?
- Methodological Answer :
- Formulation : Use nanoemulsions or liposomes (particle size < 200 nm) to enhance aqueous dispersion .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase solubility .
- Pharmacokinetic studies : Monitor plasma concentration-time profiles in rodents (IV vs. oral dosing) to calculate AUC and t₁/₂ .
Data Contradiction and Validation
Q. How should researchers address discrepancies in thermal stability data across studies?
- Methodological Answer :
- Standardized protocols : Perform TGA/DSC under identical conditions (heating rate 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures (typically 200–250°C for oxadiazoles) .
- Sample purity : Re-test batches with ≥98% purity (HPLC-validated) to exclude impurity-driven degradation .
Experimental Design for Pharmacological Studies
Q. What controls and replicates are essential in evaluating this compound’s bioactivity?
- Methodological Answer :
- Negative controls : Vehicle-treated (DMSO ≤0.1%) and untreated cells.
- Positive controls : Reference drugs (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory assays).
- Replicates : Use n ≥ 3 biological replicates with technical triplicates to ensure statistical power (p < 0.05, ANOVA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
